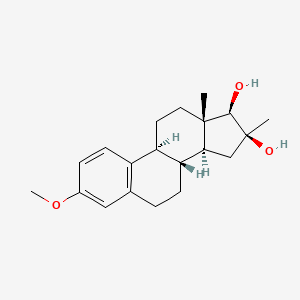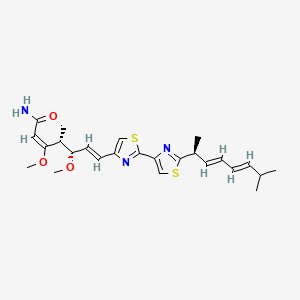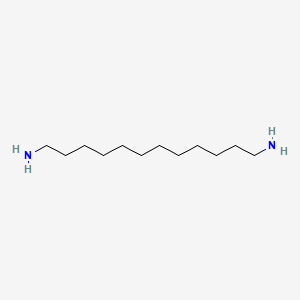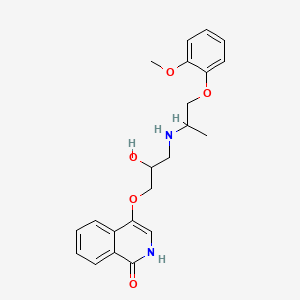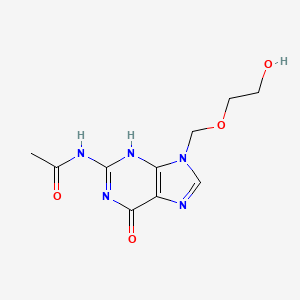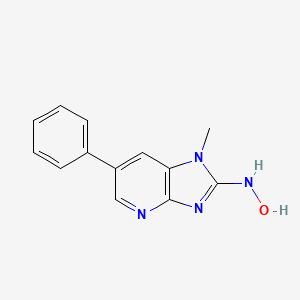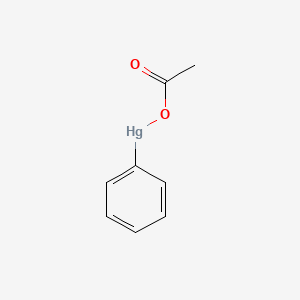
醋酸苯汞
描述
Phenylmercuric acetate is an organomercury compound with the chemical formula C8H8HgO2. It is known for its use as a preservative, disinfectant, and antitranspirant. The compound forms colorless, lustrous crystals and is soluble in ethanol, benzene, acetic acid, and sparingly in water .
科学研究应用
Phenylmercuric acetate has a wide range of applications in scientific research:
作用机制
Target of Action
Phenylmercuric acetate (PMA) is an organomercury compound that has been used as a preservative, disinfectant, and antitranspirant . It exhibits anti-fungal activity against a broad range of ocular pathogenic fungi, with the greatest activity against Fusarium spp . The primary targets of PMA are these fungi, and it has been investigated as a potential treatment for keratomycosis .
Mode of Action
It is known that pma can react with a palladium salt such as palladium acetate to form an arylpalladium salt in situ, which then reacts with primary or secondary allylic alcohols to produce 3-aryl aldehydes . This suggests that PMA may interact with its targets through a similar mechanism, disrupting their normal biochemical processes.
Biochemical Pathways
It is known that pma forms a water-specific channel that provides the plasma membranes of renal collecting ducts with high permeability to water, thereby permitting water to move in the direction of an osmotic gradient . This could potentially disrupt the osmotic balance
生化分析
Biochemical Properties
Phenylmercuric acetate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It primarily interacts with thiol groups in proteins, leading to the formation of stable mercaptides . This interaction can inhibit the activity of enzymes that rely on thiol groups for their function. For example, phenylmercuric acetate can inhibit enzymes such as glutathione reductase and thioredoxin reductase, which are crucial for maintaining cellular redox balance . Additionally, phenylmercuric acetate can bind to sulfhydryl groups in proteins, altering their structure and function .
Cellular Effects
Phenylmercuric acetate exerts various effects on different cell types and cellular processes. It can disrupt cell signaling pathways by modifying the activity of key signaling proteins . For instance, phenylmercuric acetate has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It can also interfere with cellular metabolism by inhibiting enzymes involved in energy production and detoxification processes . In bacterial cells, phenylmercuric acetate exposure leads to differential gene expression, affecting energy production and stress response pathways .
Molecular Mechanism
The molecular mechanism of phenylmercuric acetate involves high-affinity binding to thiol or sulfhydryl groups in proteins . This binding can lead to oxidative stress, lipid peroxidation, and mitochondrial dysfunction . Phenylmercuric acetate can also promote changes in heme metabolism and induce the production of reactive oxygen species . These molecular interactions result in the inhibition of enzyme activity and alterations in gene expression, contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylmercuric acetate can change over time. The compound is relatively stable but can degrade under certain conditions . Studies have shown that phenylmercuric acetate can be biodegraded by microorganisms, such as Pseudomonas fluorescens, which can utilize the compound as a carbon source . Over time, the degradation of phenylmercuric acetate can lead to a reduction in its toxic effects on cellular function .
Dosage Effects in Animal Models
The effects of phenylmercuric acetate vary with different dosages in animal models. At low doses, phenylmercuric acetate can cause mild toxic effects, such as changes in enzyme activity and gene expression . At high doses, it can lead to severe toxicity, including neurotoxicity, hepatotoxicity, and nephrotoxicity . Long-term exposure to phenylmercuric acetate in animal models has been associated with dose-dependent increases in leukocyte counts and adrenal weight, along with decreases in hemoglobin, erythrocytes, and body weight .
Metabolic Pathways
Phenylmercuric acetate is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can be metabolized by soil and aquatic microorganisms, leading to the formation of diphenylmercury as a major metabolic product . The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
Phenylmercuric acetate is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its toxic effects . The compound’s distribution is influenced by its ability to bind to cellular proteins and its solubility in various solvents .
Subcellular Localization
The subcellular localization of phenylmercuric acetate is influenced by its interactions with targeting signals and post-translational modifications . The compound can localize to specific compartments or organelles, such as mitochondria, where it can induce oxidative stress and disrupt cellular function . The localization of phenylmercuric acetate within cells is critical for understanding its mechanism of action and toxic effects .
准备方法
Synthetic Routes and Reaction Conditions: Phenylmercuric acetate can be synthesized by heating benzene with mercuric oxide and glacial acetic acid . Another method involves heating benzene with mercuric acetate .
Industrial Production Methods: In industrial settings, phenylmercuric acetate is typically produced by reacting phenylmercuric chloride with sodium acetate in an aqueous medium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Phenylmercuric acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with palladium salts such as palladium acetate to form arylpalladium salts in situ, which then react with primary or secondary allylic alcohols to produce 3-aryl aldehydes.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Palladium Acetate: Used in substitution reactions to form arylpalladium salts.
Allylic Alcohols: React with arylpalladium salts to produce 3-aryl aldehydes.
Major Products:
相似化合物的比较
Phenylmercuric acetate is unique among organomercury compounds due to its specific applications and properties. Similar compounds include:
Phenylmercuric Nitrate: Used as a preservative and disinfectant.
Phenylmercuric Chloride: Employed in similar applications but with different reactivity and solubility properties.
Phenylmercuric acetate stands out due to its solubility in various organic solvents and its specific use in anti-fungal treatments .
属性
Key on ui mechanism of action |
That the syndromes of chronic intoxication induced by inorganic mercury & by many organic mercurials are very similar is probably explained by the rapid metabolic breakdown of these mercurials to the mercuric ion. For example, studies on the fate & excretion of phenylmercuric acetate in rats, dogs & chicks indicate that phenyl mercury is absorbed intact from many portals, transported largely in red blood cells, metabolized in the liver & perhaps elsewhere to release inorganic mercury, which in the rat is excreted mostly in the feces. Within 2 to 4 days, essentially all of the phenyl mercury was broken down. Hydroxylation of the phenyl ring was thought to precede rupture of the carbon-to-mercury bond; hydroxyphenyl mercury compounds decompose spontaneously in the presence of acid & cysteine or BAL. Methoxyethyl mercury salts & at least some of the mercurial diuretics may be even more labile. In rats sc injected methoxyethyl mercury chloride decomposed (either spontaneously or enzymatically) with a half-time of about 1 day to release inorganic mercury that largely migrated to the kidneys & was eventually excreted. |
|---|---|
CAS 编号 |
62-38-4 |
分子式 |
C8H8HgO2 |
分子量 |
336.74 g/mol |
IUPAC 名称 |
phenylmercury(1+);acetate |
InChI |
InChI=1S/C6H5.C2H4O2.Hg/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;1H3,(H,3,4);/q;;+1/p-1 |
InChI 键 |
XEBWQGVWTUSTLN-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]C1=CC=CC=C1 |
手性 SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1C([C@]2([C@@H](C=C(C[C@]3(C2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C |
规范 SMILES |
CC(=O)[O-].C1=CC=C(C=C1)[Hg+] |
外观 |
Solid powder |
颜色/形态 |
WHITE TO CREAMY WHITE CRYSTALLINE POWDER OR SMALL WHITE PRISMS OR LEAFLETS |
密度 |
0.24 (est) (USCG, 1999) - Less dense than water; will float Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 |
闪点 |
140 °F (USCG, 1999) 100 °F ABOVE 100 °F (OPEN CUP) 37.8 °C c.c. |
熔点 |
300 °F (NTP, 1992) 149 °C |
Key on ui other cas no. |
62-38-4 |
物理描述 |
Small lustrous prisms. Toxic by ingestion, inhalation and skin absorption. May severely irritate skin and eyes. Used as an herbicide and fungicide. as such, is mixed with organic solvent for the purpose of application. White or white-yellow crystals (hygroscopic); [ICSC] ODOURLESS HYGROSCOPIC WHITE OR WHITE-YELLOW CRYSTALLINE POWDER. |
Pictograms |
Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Stable for at least 2 years under normal storage conditions in unopened containers. SLIGHTLY VOLATILE AT ROOM TEMP Stable under normal laboratory storage conditions. ... Store in a refrigerator or in a cool, dry place. RADIOCHEMICAL TRACER METHOD WAS USED TO SHOW THAT PHENYLMERCURIC ACETATE, A PRESERVATIVE IN EYE DROP FORMULATIONS CONTAINING LACHESINE CHLORIDE, SODIUM CHLORIDE, ATROPINE SULFATE OR CHLORAMPHENICOL, CONCN DECR 40 TO 90% AFTER 100 DAYS STORAGE AT AMBIENT TEMP IN POLYETHYLENE CONTAINERS. PRESENCE OF PHOSPHATE BUFFERS IN SOLN INHIBITED LOSS OF MERCURY. THE SUITABILITY OF BRITISH PHARMACEUTICAL CODEX FORMULATION FOR LACHESINE CHLORIDE WAS QUESTIONABLE. The mercury-carbon bond of organomercury cmpd is remarkably stable. |
溶解度 |
Slightly soluble (NTP, 1992) Very soluble in 2-(2-ethoxyethoxy)ethanol. 1 G SOL IN 180 ML WATER, 225 ML ALCOHOL, 6.8 ML CHLOROFORM, 200 ML ETHER Soluble in acetic acid In acetone 48, 95% ethanol 17, benzene 15 (all in g/l, 15 degree C) In water, 4,370 mg/l @ room temperature. Solubility in water, g/100ml at 20 °C: 0.44 (very poor) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
12 Myristoyl 13 acetylphorbol 12 O Tetradecanoyl Phorbol 13 Acetate 12-Myristoyl-13-acetylphorbol 12-O-Tetradecanoyl Phorbol 13-Acetate 13-Acetate, 12-O-Tetradecanoyl Phorbol Acetate, Phorbol Myristate Acetate, Tetradecanoylphorbol Myristate Acetate, Phorbol Phorbol 13-Acetate, 12-O-Tetradecanoyl Phorbol Myristate Acetate Tetradecanoylphorbol Acetate Tetradecanoylphorbol Acetate, 4a alpha Isomer Tetradecanoylphorbol Acetate, 4a alpha-Isome |
蒸汽密度 |
Relative vapor density (air = 1): 11.6 |
蒸汽压力 |
9 mmHg at 95 °F (NTP, 1992) 0.000006 [mmHg] /Vapor pressure is/ 1.2 mPa at 35 °C 6.0X10-6 mm Hg @ 20 °C Vapor pressure, Pa at 25 °C: 0.016 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)

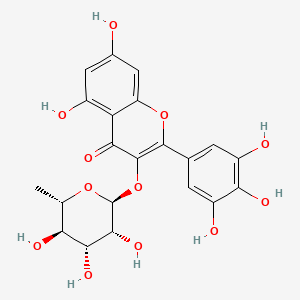

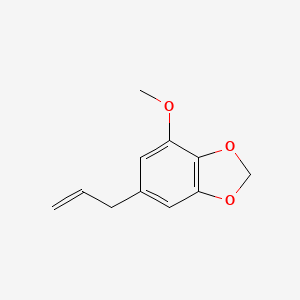
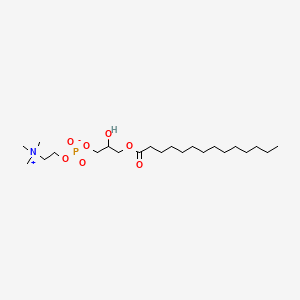
![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)
